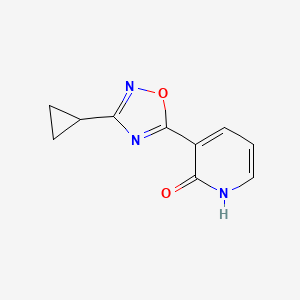

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical compound with the empirical formula C10H9N3O2 . It is a solid substance .

Synthesis Analysis

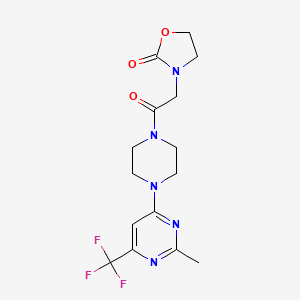

The synthesis pathway for this compound involves the synthesis of the pyridinone ring, followed by the introduction of the oxadiazole and benzyl groups.Molecular Structure Analysis

The molecular structure of this compound includes a pyridinone ring attached to an oxadiazole ring, which is further attached to a cyclopropyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.20 g/mol . It is a solid substance . The exact mass is 364.16477390 g/mol . It has a topological polar surface area of 89.9 Ų .科学的研究の応用

Anticancer Potential

Research on oxadiazole derivatives, including structures similar to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, has demonstrated significant promise in the development of anticancer therapies. For instance, Han-Zhong Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole acts as a novel apoptosis inducer, showing good activity against certain breast and colorectal cancer cell lines. Substitution of the phenyl group with a pyridyl group and a substituted five-member ring at the 5-position was important for activity, highlighting the potential of oxadiazole derivatives as anticancer agents and for understanding their molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

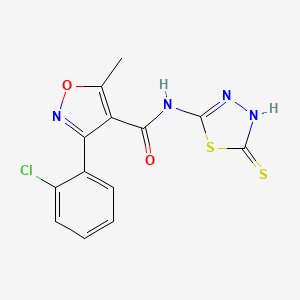

Synthesis and Chemical Studies

The synthesis of oxadiazole derivatives, including those related to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, involves novel methodologies that contribute to the field of organic chemistry. S. Dolman et al. (2006) reported a facile protocol for the preparation of 2-amino-1,3,4-oxadiazoles, indicating a superior reactivity of thiosemicarbazides in cyclization reactions. This methodology provides a reliable way to prepare a wide range of oxadiazole derivatives, showcasing the versatility and potential applications of these compounds in chemical synthesis (Dolman et al., 2006).

Material Science Applications

Oxadiazole derivatives are not only significant in pharmaceutical research but also play a crucial role in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). Cheng-Hung Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives with high electron mobilities, demonstrating their effectiveness as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. These materials contributed to reduced driving voltages and very high efficiency, indicating the potential of oxadiazole derivatives in enhancing the performance of OLED devices (Shih et al., 2015).

Safety And Hazards

特性

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7(2-1-5-11-9)10-12-8(13-15-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOOBJOLLNYFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide](/img/structure/B2607396.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2607409.png)

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate](/img/structure/B2607413.png)